molecular formula C16H12F6N2O5 B3043579 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid CAS No. 886762-34-1

4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid

Cat. No. B3043579
CAS RN: 886762-34-1
M. Wt: 426.27 g/mol
InChI Key: VUZZXQRZVGVSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H12F6N2O5 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 426.27 .

Mechanism of Action

The mechanism of action of 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, it has been found to inhibit the activity of protein tyrosine phosphatases, which play a key role in the regulation of cell signaling pathways. It has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been found to exhibit potent anti-inflammatory activity, which makes it a valuable target for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. It is also stable under a wide range of conditions, which makes it a valuable tool for studying the effects of various compounds on biological systems. However, one limitation of this compound is that it is relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several directions for future research on 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid. One area of research could involve the development of new drugs based on this compound for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Another area of research could involve the study of the mechanism of action of this compound, which could help to identify new targets for drug development. Finally, future research could focus on the synthesis of new analogs of this compound with improved properties, such as increased solubility or potency.

Scientific Research Applications

4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors, including protein tyrosine phosphatases, protein kinase C, and GABA(A) receptors. These activities make it a valuable target for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O5/c17-15(18,19)7-28-12-5-13(29-8-16(20,21)22)24-11(23-12)6-27-10-3-1-9(2-4-10)14(25)26/h1-5H,6-8H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZZXQRZVGVSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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